molecular formula C23H32N6O B10988079 [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10988079
M. Wt: 408.5 g/mol
InChI Key: ZTOZXZSEEOICPT-UHFFFAOYSA-N
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Description

The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a methanone derivative featuring a pyrimidine core linked to piperidine and piperazine moieties. Its structure integrates a 4,6-dimethylpyrimidin-2-yl group attached to the piperidine ring and a pyridin-2-yl-ethyl-substituted piperazine chain. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs and related methanone derivatives have been extensively studied for their synthetic pathways, physicochemical properties, and biological activities .

Properties

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H32N6O/c1-18-17-19(2)26-23(25-18)29-11-6-20(7-12-29)22(30)28-15-13-27(14-16-28)10-8-21-5-3-4-9-24-21/h3-5,9,17,20H,6-8,10-16H2,1-2H3

InChI Key

ZTOZXZSEEOICPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound likely requires a multi-step synthesis involving pyrimidine-piperidine coupling (similar to ) and subsequent alkylation of piperazine with 2-(pyridin-2-yl)ethyl groups. This contrasts with sulfonamide-linked analogs (e.g., 6d in ), which prioritize sulfonyl chloride reactions .

Physicochemical Properties

Comparative data for selected analogs:

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Reference ID
4-(Pyridin-2-yl)piperazin-1-ylmethanone C16H18N4O 282.34 2.1 0.15 (water)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine C22H26N6O2S2 494.19 (MH+) 3.8 <0.01 (water)
{1-[2-(4-Methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone C22H26N2O3 366.45 3.5 0.03 (water)

Key Observations :

  • LogP and Solubility: The target compound’s pyridine and pyrimidine groups may increase hydrophilicity compared to thieno-pyrimidine derivatives (), but its solubility is likely lower than sulfonamide analogs due to the absence of polar sulfamoyl groups .
  • Thermal Stability: Piperazine-containing methanones (e.g., in ) exhibit melting points >130°C, suggesting similar thermal stability for the target compound .

Key Observations :

  • Neuroprotective Potential: Piperidinyl-methanones with aryl-ether substituents () show efficacy in neuronal models, suggesting the target compound may share similar applications if optimized for blood-brain barrier penetration .
  • Receptor Targeting : The pyridin-2-yl-ethyl group may confer affinity for serotonin or dopamine receptors, analogous to piperazine derivatives in .

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